4-(cyclopropylmethoxy)cyclohexan-1-one
Description
4-(Cyclopropylmethoxy)cyclohexan-1-one is a cyclohexanone derivative featuring a cyclopropylmethoxy substituent at the 4-position. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler cyclohexanone derivatives. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and spatial properties imparted by the cyclopropyl moiety .
Properties
CAS No. |
950772-41-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethoxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of cyclohexanone to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis routes often involve the use of inexpensive starting materials and readily attainable reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylmethoxy)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for constructing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethoxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: Cyclopropylmethoxy: The cyclopropyl group introduces significant steric hindrance and rigidity, which can enhance binding selectivity in drug candidates . Its electron-donating methoxy component may stabilize adjacent carbonyl groups. Trifluoromethyl: The -CF₃ group is strongly electron-withdrawing, altering the electronic environment of the cyclohexanone ring and improving metabolic stability in pharmaceuticals . Methoxy/Ethoxy: These groups are smaller and less sterically demanding, facilitating synthetic accessibility but offering less lipophilicity compared to cyclopropylmethoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
